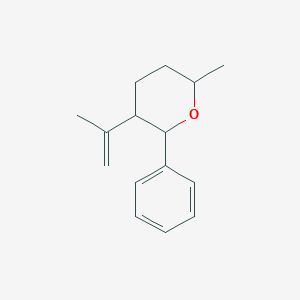![molecular formula C19H19BrClNO2S B2745659 4-{[(4-bromophenyl)sulfanyl]methyl}-1-(4-chlorobenzoyl)piperidin-4-ol CAS No. 478248-14-5](/img/structure/B2745659.png)
4-{[(4-bromophenyl)sulfanyl]methyl}-1-(4-chlorobenzoyl)piperidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(4-bromophenyl)sulfanyl]methyl}-1-(4-chlorobenzoyl)piperidin-4-ol is a complex organic compound that features a piperidine ring substituted with a hydroxyl group, a bromophenylsulfanyl group, and a chlorophenylmethanone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-bromophenyl)sulfanyl]methyl}-1-(4-chlorobenzoyl)piperidin-4-ol typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced via a hydroxylation reaction, often using oxidizing agents.
Attachment of the Bromophenylsulfanyl Group: This step involves a nucleophilic substitution reaction where a bromophenylsulfanyl group is attached to the piperidine ring.
Attachment of the Chlorophenylmethanone Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone.
Reduction: The bromophenylsulfanyl group can be reduced to a thiol group.
Substitution: The bromine atom in the bromophenylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium cyanide.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a thiol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.
Medicine
Drug Development: Exploration as a potential therapeutic agent for various diseases.
Industry
Materials Science: Use in the development of new materials with specific properties.
作用機序
The mechanism of action of 4-{[(4-bromophenyl)sulfanyl]methyl}-1-(4-chlorobenzoyl)piperidin-4-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved could include signal transduction pathways where the compound modulates the activity of key proteins.
類似化合物との比較
Similar Compounds
- (4-{[(4-Chlorophenyl)sulfanyl]methyl}-4-hydroxypiperidino)(4-bromophenyl)methanone
- (4-{[(4-Methylphenyl)sulfanyl]methyl}-4-hydroxypiperidino)(4-chlorophenyl)methanone
Uniqueness
The unique combination of the bromophenylsulfanyl and chlorophenylmethanone groups in 4-{[(4-bromophenyl)sulfanyl]methyl}-1-(4-chlorobenzoyl)piperidin-4-ol provides distinct chemical properties and potential biological activities that differentiate it from similar compounds.
特性
IUPAC Name |
[4-[(4-bromophenyl)sulfanylmethyl]-4-hydroxypiperidin-1-yl]-(4-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrClNO2S/c20-15-3-7-17(8-4-15)25-13-19(24)9-11-22(12-10-19)18(23)14-1-5-16(21)6-2-14/h1-8,24H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIMBJKHXYDFCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CSC2=CC=C(C=C2)Br)O)C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
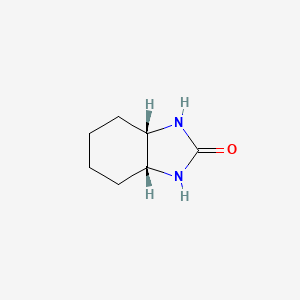
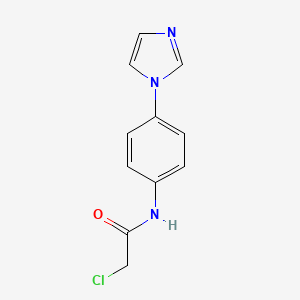
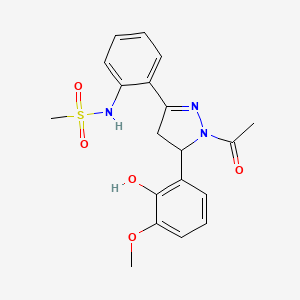
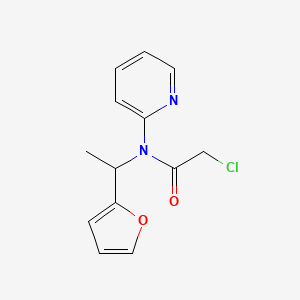
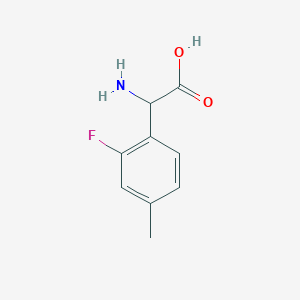
![6-Cyclopropyl-2-({1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2745587.png)
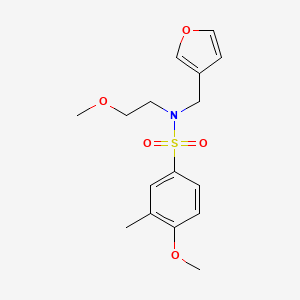
![N-(2,4-dimethoxyphenyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2745589.png)
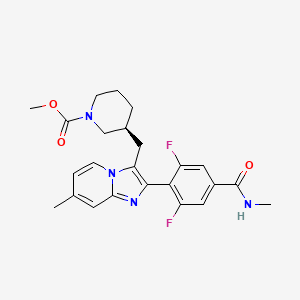
![1-(3-Chlorophenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2745591.png)
![(Z)-methyl 2-(2-((2-(4-chlorophenoxy)acetyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2745593.png)
![N-(2-ethylphenyl)-5-methyl-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2745594.png)
![N-cycloheptyl-2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2745595.png)
